![molecular formula C8H10O2 B13829467 (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-3-oxatricyclo[43002,4]nonan-8-one is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of specific diol precursors under acidic conditions, leading to the formation of the tricyclic core. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Researchers are exploring its potential as a precursor for developing new pharmaceuticals with therapeutic properties.
Mécanisme D'action
The mechanism of action of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S,6R)-3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-Hydroxy-2,2-dithiophen-2-ylacetate: Another structurally related compound with distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C8H10O2/c9-5-1-4-2-7-8(10-7)6(4)3-5/h4,6-8H,1-3H2/t4?,6?,7-,8+/m0/s1 |
Clé InChI |
DODKXOYMNRSIRA-NYLZCSOASA-N |
SMILES isomérique |
C1[C@H]2[C@H](O2)C3C1CC(=O)C3 |
SMILES canonique |
C1C2CC(=O)CC2C3C1O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


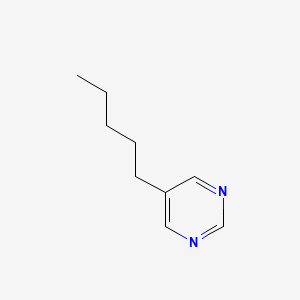
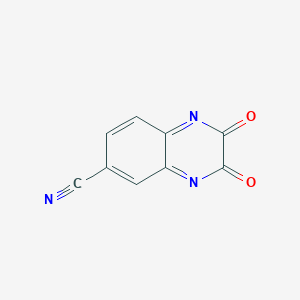

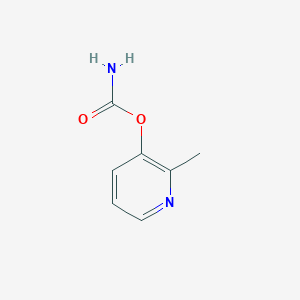
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
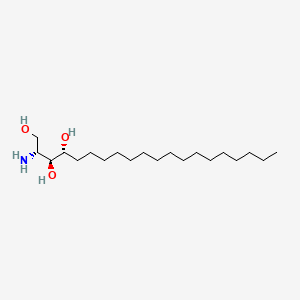
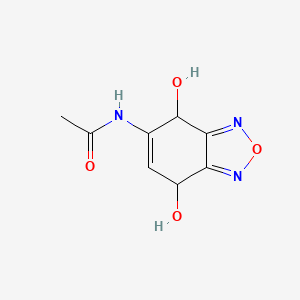
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
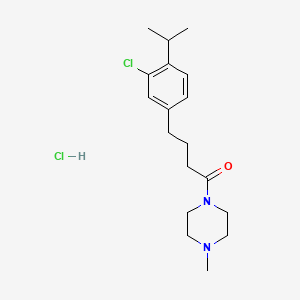
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

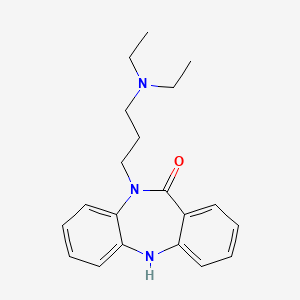
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)
